1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinyl group, and a pyrazolopyrimidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to related compounds, leading to changes in cellular processes .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, it might be involved in the oxidation process of certain compounds . .
Pharmacokinetics
Related compounds have been shown to undergo processes such as reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone . These processes can impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to have effects on mitochondrial respiration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the industrial technique of using H2O2 to oxidize this compound in a strong alkali solution has been shown to pose risks and be unfriendly to the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidinone core.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached via a nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.
Scientific Research Applications
1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one
- 1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-thione
Uniqueness
1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c18-12-3-5-13(6-4-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZWXYCJQABJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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